1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Description
1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features a cyclohexylamino group, a methoxyphenoxy group, and a morpholinylpropanol backbone
Properties
IUPAC Name |
1-[2-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O4/c1-25-20-9-5-6-17(14-22-18-7-3-2-4-8-18)21(20)27-16-19(24)15-23-10-12-26-13-11-23/h5-6,9,18-19,22,24H,2-4,7-8,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAMHLRSYHFQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(CN2CCOCC2)O)CNC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps:
Cyclohexylamine Preparation: Cyclohexylamine is produced by the complete hydrogenation of aniline using cobalt- or nickel-based catalysts.
Methoxyphenol Derivative: The methoxyphenol derivative is synthesized through a series of reactions involving methoxylation and phenol functionalization.
Morpholine Derivative: The morpholine derivative is prepared through the reaction of diethylene glycol with ammonia.
Final Coupling: The final step involves coupling the cyclohexylamine, methoxyphenol, and morpholine derivatives under controlled conditions to form the target compound.
Chemical Reactions Analysis
1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds, which are valuable in various industrial processes.
Biological Studies: The compound is utilized in biological research to study its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol can be compared with similar compounds to highlight its uniqueness:
Cyclohexylamine Derivatives: Compounds like cyclohexylamine and its derivatives share structural similarities but differ in their functional groups and applications.
Methoxyphenol Derivatives: Methoxyphenol derivatives have similar aromatic structures but vary in their substituents and reactivity.
Morpholine Derivatives: Morpholine derivatives are used in various chemical reactions and industrial applications, but their specific functional groups distinguish them from the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
